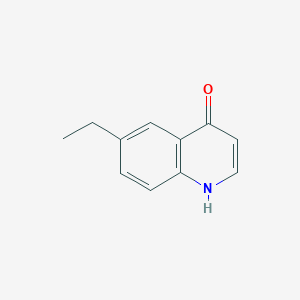

6-Ethyl-4-hydroxyquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKNYSZMAPLOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352226 | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303121-13-3 | |

| Record name | 6-Ethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303121-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303121-13-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Ethyl-4-hydroxyquinoline: A Technical Guide for Medicinal and Process Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Ethyl-4-hydroxyquinoline, a valuable heterocyclic scaffold in drug discovery and development. The document delves into the two primary and most efficacious methods for its preparation: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical understanding, practical experimental protocols, and critical analysis of these synthetic strategies. We will explore the mechanistic underpinnings of each reaction, discuss the rationale behind key experimental parameters, and provide detailed, step-by-step procedures. Furthermore, this guide includes a section on the characterization of the final product and an overview of the necessary purification techniques.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline moiety is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic and structural features allow for diverse interactions with various biological targets. Derivatives of 4-hydroxyquinoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. The ethyl group at the 6-position can modulate the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile. The efficient and scalable synthesis of this compound is, therefore, a critical endeavor for the exploration of new chemical entities in drug discovery programs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most reliably achieved through well-established cyclization reactions. The two most prominent and widely employed methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. Both pathways commence with 4-ethylaniline as the key starting material, differing in the choice of the three-carbon synthon used to construct the quinoline core.

Figure 1: Overview of the primary synthetic routes to this compound.

The Conrad-Limpach Synthesis of 6-Ethyl-4-hydroxy-2-methylquinoline

The Conrad-Limpach synthesis is a robust method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters.[1][2] In the context of our target molecule, this reaction will yield a 2-methyl substituted analog.

Mechanistic Rationale

The reaction proceeds in two key stages: the formation of an enamine intermediate followed by a high-temperature thermal cyclization.

-

Enamine Formation: 4-Ethylaniline reacts with the keto group of ethyl acetoacetate to form an enamine, ethyl 3-(4-ethylanilino)crotonate. This step is typically carried out at moderate temperatures and is often acid-catalyzed.[1]

-

Thermal Cyclization: The crucial step is the intramolecular cyclization of the enamine intermediate. This requires high temperatures (typically around 250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the ring-closing step.[1][2] The reaction is an electrocyclic process followed by the elimination of ethanol to afford the stable aromatic quinoline ring system. The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A is critical to achieve high yields in this step, as it allows for uniform heating and prevents localized overheating and decomposition.[1]

Figure 2: Simplified mechanism of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-ethylanilino)crotonate

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-ethylaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and toluene (as a solvent to facilitate water removal).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.01 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting crude ethyl 3-(4-ethylanilino)crotonate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to 6-Ethyl-4-hydroxy-2-methylquinoline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, place a high-boiling point solvent such as Dowtherm A or mineral oil.

-

Heat the solvent to 250 °C with vigorous stirring.

-

Slowly add the crude ethyl 3-(4-ethylanilino)crotonate from the previous step to the hot solvent.

-

Maintain the reaction temperature at 250 °C for 15-30 minutes. Ethanol will distill from the reaction mixture as the cyclization proceeds.

-

Allow the reaction mixture to cool to below 100 °C. The product will often precipitate upon cooling.

-

Dilute the cooled mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash with the same non-polar solvent to remove the high-boiling point solvent.

-

The crude product can be further purified by recrystallization.

| Parameter | Value/Condition | Rationale |

| Cyclization Temperature | ~250 °C | Provides the necessary activation energy for the intramolecular electrocyclic ring closure.[1] |

| Cyclization Solvent | Dowtherm A, Mineral Oil | High boiling point allows for maintaining the required reaction temperature; inert nature prevents side reactions.[1] |

| Catalyst (Condensation) | p-Toluenesulfonic Acid | Catalyzes the dehydration step in the formation of the enamine intermediate. |

The Gould-Jacobs Reaction for this compound

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines.[3][4] This multi-step process offers the advantage of yielding a product without substitution at the 2-position, which is often desirable.

Mechanistic Rationale

The Gould-Jacobs reaction involves four key transformations:

-

Condensation: 4-Ethylaniline reacts with diethyl ethoxymethylenemalonate (DEEMM) via a nucleophilic substitution of the ethoxy group to form diethyl 2-(((4-ethylphenyl)amino)methylene)malonate.[3] This reaction is typically performed by heating the neat reactants.

-

Thermal Cyclization: Similar to the Conrad-Limpach synthesis, this intermediate undergoes a thermal cyclization at high temperatures (around 250 °C) to form ethyl this compound-3-carboxylate.[4] A high-boiling solvent is employed for the same reasons as in the Conrad-Limpach reaction.

-

Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.

-

Decarboxylation: The quinoline-3-carboxylic acid is then decarboxylated by heating, often in the same reaction mixture after acidification, to yield the final product, this compound.

Figure 3: Step-wise workflow of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((4-ethylphenyl)amino)methylene)malonate

-

In a round-bottom flask, combine 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

The crude product, which may solidify upon cooling, can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization to Ethyl this compound-3-carboxylate

-

In a three-necked round-bottom flask, heat a high-boiling solvent such as diphenyl ether to 250 °C.

-

Slowly add the intermediate from the previous step to the hot solvent with stirring.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Allow the mixture to cool, and the product will precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification and Decarboxylation

-

To a flask containing the crude ethyl this compound-3-carboxylate, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester.

-

After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5.

-

Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation.

-

Cool the mixture in an ice bath to precipitate the final product.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

| Parameter | Value/Condition | Rationale |

| Condensation Temperature | 120-130 °C | Sufficient to drive the reaction between the aniline and DEEMM without significant decomposition. |

| Cyclization Temperature | ~250 °C | Necessary for the intramolecular cyclization to form the quinoline ring system.[4] |

| Saponification Reagent | Sodium Hydroxide | A strong base required for the hydrolysis of the ethyl ester to the corresponding carboxylate. |

| Decarboxylation Condition | Heat in acidic medium | Promotes the loss of carbon dioxide from the 3-carboxylic acid group. |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Expected to be a solid |

| SMILES | CCc1ccc2nccc(O)c2c1 |

| InChI | 1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13) |

| InChI Key | BXKNYSZMAPLOOY-UHFFFAOYSA-N |

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 174.0913 |

| [M+Na]⁺ | 196.0732 |

| [M-H]⁻ | 172.0768 |

Purification Techniques

The crude this compound obtained from the synthesis can be purified by recrystallization.[3]

General Recrystallization Protocol:

-

Dissolve the crude solid in a minimum amount of a hot solvent. Suitable solvents may include ethanol, methanol, or a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated at reflux for a short period.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

This technical guide has detailed the two most practical and efficient synthetic routes for the preparation of this compound: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. By understanding the mechanistic principles and optimizing the reaction conditions as described, researchers can reliably synthesize this valuable scaffold for applications in medicinal chemistry and drug discovery. The choice between the two methods will depend on the desired substitution pattern at the 2-position and the availability of starting materials. Adherence to the detailed protocols and purification techniques will ensure the acquisition of a high-purity final product, ready for further derivatization and biological evaluation.

References

An In-depth Technical Guide to 6-Ethyl-4-hydroxyquinoline: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-4-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes information on related 4-hydroxyquinoline derivatives and employs computational predictions to elucidate its chemical and biological characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, spectral characteristics, and potential therapeutic applications.

Introduction

The 4-hydroxyquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial and anticancer effects[1]. The substitution at various positions on the quinoline ring system allows for the fine-tuning of a molecule's biological and physicochemical properties. This compound, with an ethyl group at the C6 position, represents a specific analogue within this versatile class of compounds. This guide aims to provide a detailed technical resource on this compound, leveraging established knowledge of 4-hydroxyquinoline chemistry and in silico predictive models to compensate for the current lack of extensive experimental data.

Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 180-210 °C | In silico prediction |

| Boiling Point | 350-400 °C | In silico prediction |

| pKa (acidic) | ~8.5-9.5 (enol) | In silico prediction |

| pKa (basic) | ~2.0-3.0 (pyridine N) | In silico prediction |

| LogP | ~2.5-3.0 | In silico prediction |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, ethanol, and methanol.[3] | General solubility of 4-hydroxyquinolines |

| Appearance | Predicted to be a solid at room temperature.[2] | - |

Note: Predicted values are estimations and should be treated as such. Experimental verification is recommended.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is well-documented, with the Conrad-Limpach and Gould-Jacobs reactions being two of the most classical and versatile methods[1][4]. These methods can be adapted for the synthesis of this compound.

Proposed Synthetic Route: Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization[4][5][6]. For this compound, the proposed starting materials would be 4-ethylaniline and diethyl malonate.

Caption: Proposed Conrad-Limpach synthesis of this compound.

Step-by-Step Protocol (Conceptual):

-

Condensation: 4-Ethylaniline (1 equivalent) and diethyl malonate (1.1 equivalents) are heated in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction is typically carried out at a temperature sufficient to remove the ethanol byproduct, driving the reaction towards the formation of the enamine intermediate, ethyl 3-(4-ethylphenylamino)crotonate.

-

Cyclization: The crude enamine intermediate is added to a high-boiling inert solvent, such as mineral oil or diphenyl ether, and heated to a high temperature (typically >250 °C)[7]. This thermal cyclization, a key step in the Conrad-Limpach reaction, proceeds via an intramolecular electrophilic attack on the aromatic ring to form the quinoline nucleus.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Alternative Synthetic Route: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides another robust method for quinoline synthesis, involving the reaction of an aniline with an ethoxymethylenemalonic ester (EMME) followed by thermal cyclization[8][9][10].

Caption: Proposed Gould-Jacobs synthesis of this compound.

Step-by-Step Protocol (Conceptual):

-

Condensation: 4-Ethylaniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form the intermediate, diethyl 2-((4-ethylphenylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate is heated in a high-boiling solvent to induce cyclization, yielding ethyl this compound-3-carboxylate.

-

Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid using a base (e.g., sodium hydroxide), followed by decarboxylation upon heating in an acidic medium to yield the final product, this compound[8].

Tautomerism: The Keto-Enol Equilibrium

A key chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring[4]. In many cases, the keto form is the predominant tautomer in both the solid state and in polar solvents[4]. This tautomerism is crucial as the biological activity of many quinolone-based drugs is attributed to the keto form.

Caption: Keto-enol tautomerism of this compound.

Predicted Spectral Data

As experimental spectra for this compound are not publicly available, the following are predicted spectra generated using computational software. These predictions provide a valuable reference for the characterization of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound would likely exhibit the following key signals:

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Aromatic Protons: Several signals in the aromatic region (typically 7-8.5 ppm), with their specific chemical shifts and coupling patterns depending on the electronic environment and their positions on the quinoline ring.

-

Vinyl Proton: A singlet for the proton at the C3 position.

-

N-H and O-H Protons: Depending on the solvent and the predominant tautomer, exchangeable protons for N-H (keto form) and O-H (enol form) would be observed, likely as broad singlets.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, including:

-

Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

-

Aromatic and Heterocyclic Carbons: Nine signals in the aromatic/heterocyclic region, including a signal for the carbonyl carbon (C4) of the keto tautomer, which would be expected at a downfield chemical shift.

Predicted IR Spectrum

The predicted IR spectrum would display characteristic absorption bands corresponding to the functional groups present:

-

O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H (enol) or N-H (keto) stretching vibrations.

-

C=O Stretch: A strong absorption band around 1650-1690 cm⁻¹ for the carbonyl group of the predominant keto tautomer.

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heterocyclic ring stretching vibrations.

-

C-H Stretches: Bands around 2850-3100 cm⁻¹ for the aliphatic and aromatic C-H stretching vibrations.

Predicted Mass Spectrum

The predicted mass spectrum would show a molecular ion peak (M⁺) at m/z = 173.21, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the quinoline ring.

Potential Biological Activities and Mechanisms of Action

Derivatives of 4-hydroxyquinoline are known to possess a wide range of biological activities, including anticancer and antimicrobial properties[11][12][13]. While specific studies on this compound are lacking, we can infer its potential activities based on the known mechanisms of related compounds.

Potential Anticancer Activity

Many quinoline derivatives exhibit anticancer activity through various mechanisms, such as the inhibition of topoisomerases, protein kinases, and cell signaling pathways[14][15]. The 4-quinolone scaffold is a key feature of several topoisomerase inhibitors.

Caption: Putative anticancer mechanism via topoisomerase inhibition.

Potential Antimicrobial Activity

The 4-quinolone core is central to the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[11][15]. The ethyl group at the C6 position could influence the compound's interaction with these enzymes and its spectrum of activity.

Caption: Putative antimicrobial mechanism of action.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques employed for organic compounds.

Experimental Workflow for Analysis:

Caption: General experimental workflow for the analysis of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV or mass spectrometric detection would be the primary method for assessing the purity and quantifying the concentration of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, would be essential for unambiguous structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula, and tandem MS (MS/MS) would provide fragmentation data to aid in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule.

Conclusion

This compound is a member of the pharmacologically significant 4-hydroxyquinoline family. While specific experimental data for this compound is currently limited, this technical guide provides a comprehensive overview based on established synthetic methods, in silico predictions of its physicochemical and spectral properties, and the known biological activities of related compounds. The information presented herein serves as a valuable resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and other substituted 4-hydroxyquinoline derivatives. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Mass Spectrum Generator [sisweb.com]

- 3. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. app.nmrium.com [app.nmrium.com]

- 6. synarchive.com [synarchive.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. wikiwand.com [wikiwand.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Ethyl-4-hydroxyquinoline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Ethyl-4-hydroxyquinoline (CAS No: 303121-13-3), a quinoline derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol , belongs to the 4-hydroxyquinoline class of heterocyclic compounds.[1][2][3] The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[4] Understanding the precise chemical structure and electronic properties through spectroscopic analysis is a critical first step in any research and development endeavor involving this molecule.

This guide will elucidate the expected spectroscopic characteristics of this compound, providing a foundational understanding for its identification, purity assessment, and further structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on the known spectra of 4-hydroxyquinoline and the expected influence of the C-6 ethyl substituent.[5][6]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the protons of the ethyl group. The presence of the hydroxyl group at the C-4 position leads to tautomerism, with the 4-quinolone form often being a significant contributor in solution, which can influence the chemical shifts.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Doublet | ~5-7 |

| H-3 | 6.0 - 6.3 | Doublet | ~5-7 |

| H-5 | 7.9 - 8.1 | Doublet | ~8-9 |

| H-7 | 7.3 - 7.5 | Doublet | ~8-9 |

| H-8 | 7.5 - 7.7 | Singlet | - |

| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet | ~7-8 |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | ~7-8 |

| -OH/NH | 11.0 - 12.0 | Broad Singlet | - |

Causality of Experimental Choices: The choice of solvent is critical for NMR analysis. A deuterated solvent such as DMSO-d₆ is often preferred for 4-hydroxyquinolines as it can solubilize the compound and allow for the observation of the exchangeable hydroxyl/amino proton. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of 4-hydroxyquinoline and the expected electronic effects of the ethyl group.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| C-7 | 118 - 122 |

| C-8 | 128 - 132 |

| C-8a | 148 - 152 |

| -CH₂- (ethyl) | 28 - 32 |

| -CH₃ (ethyl) | 15 - 18 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater number of scans are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations of the quinoline ring, the hydroxyl group, and the ethyl substituent. The data presented here is inferred from the known spectra of 4-hydroxyquinoline and 6-hydroxyquinoline.[7][8]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad, Strong | O-H and N-H stretching (due to tautomerism) |

| 3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1640 | Strong | C=O stretching (from the 4-quinolone tautomer) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1200 | Medium | C-O stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (substituted benzene) |

Interpretation of Key Peaks: The broad absorption in the 3400-2500 cm⁻¹ region is a hallmark of the 4-hydroxyquinoline system, arising from the strongly hydrogen-bonded O-H group and the N-H group of the quinolone tautomer. The strong peak around 1640 cm⁻¹ is indicative of the carbonyl group in the 4-quinolone form, which is a significant contributor to the overall structure.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

For this compound (C₁₁H₁₁NO), the molecular ion peak (M⁺) is expected at an m/z of 173. The fragmentation pattern will be influenced by the stability of the quinoline ring system.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 173 | [M]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 145 | [M - C₂H₄]⁺ (McLafferty rearrangement) or [M - CO]⁺ |

| 117 | [M - C₂H₄ - CO]⁺ |

Fragmentation Pathway Visualization:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. This information is essential for confirming the identity and purity of synthetic batches and for understanding the structural basis of its chemical and biological properties. As with any analytical data, experimental verification is paramount, and the information provided herein should serve as a robust reference for such studies.

References

- 1. This compound AldrichCPR 303121-13-3 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 6. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 7. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 6-Ethyl-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solid-state chemistry of 6-Ethyl-4-hydroxyquinoline, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of January 2026, this document outlines the established methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By drawing parallels with structurally related quinoline derivatives, we present a hypothetical yet scientifically grounded exploration of its potential crystal packing, intermolecular interactions, and the profound implications of its solid-state properties on drug development. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The substituent at the 4-position, particularly a hydroxyl group, is known to influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capabilities, and metal chelation, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. The addition of an ethyl group at the 6-position is anticipated to modulate lipophilicity and potentially influence crystal packing through van der Waals interactions.

A thorough understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is paramount in drug development. It governs crucial parameters such as solubility, dissolution rate, stability, and bioavailability. This guide, therefore, addresses the critical steps towards elucidating the crystal structure of this compound, providing both a synthetic pathway and a detailed experimental workflow for its crystallographic analysis.

Synthesis and Crystallization of this compound

The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach reaction being a common and effective method.[1][2] This approach typically involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, 4-ethylaniline would be the appropriate starting material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | |

| Molecular Weight | 173.21 g/mol | |

| Form | Solid | |

| CAS Number | 303121-13-3 |

Experimental Protocol: Synthesis

A generalized synthetic protocol based on the Conrad-Limpach reaction is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethylaniline and diethyl malonate in a high-boiling point solvent such as diphenyl ether.

-

Condensation: Heat the reaction mixture to a high temperature (typically 250-280 °C) to facilitate the cyclization and formation of the quinoline ring.[3]

-

Work-up: After cooling, the reaction mixture is typically treated with a non-polar solvent like petroleum ether to precipitate the product.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield the desired this compound.[1]

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is often the most challenging step in a crystal structure determination.[4] For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer.

Hypothetical Crystal Structure Determination by Single-Crystal X-ray Diffraction

While the specific crystal structure of this compound is not available, we can outline the experimental workflow for its determination based on standard practices for small molecules and insights from the crystal structure of the related compound, 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione.[5]

Workflow for Single-Crystal X-ray Diffraction

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 123 K) to minimize thermal vibrations of the atoms.[5] X-rays of a specific wavelength (e.g., Cu-Kα, λ = 1.54178 Å) are directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation and Deposition: The final structure is validated for geometric and crystallographic reasonability. The results are prepared in a standard format, the Crystallographic Information File (CIF), and deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be made available to the scientific community.[6][7]

Anticipated Structural Features and Their Implications

Based on the known crystal structures of related 4-hydroxyquinoline derivatives, we can anticipate several key structural features for this compound.

Tautomerism

4-Hydroxyquinolines can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). In the solid state, the keto form is often favored due to its ability to form strong intermolecular hydrogen bonds. However, the crystal structure of 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione exists in the enol tautomer.[5] The specific tautomer adopted by this compound in the solid state will have a significant impact on its hydrogen bonding patterns and overall crystal packing.

Intermolecular Interactions

The presence of the hydroxyl group and the nitrogen atom in the quinoline ring makes this compound a prime candidate for forming a variety of intermolecular interactions, including:

-

Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds are expected to be the dominant interactions, potentially leading to the formation of chains, dimers, or more complex supramolecular architectures.

-

π-π Stacking: The planar quinoline ring system is likely to engage in π-π stacking interactions with neighboring molecules.

-

C-H···π Interactions: The ethyl group and the aromatic protons can participate in weaker C-H···π interactions.

The interplay of these interactions will dictate the final crystal packing, which in turn influences the material's physical properties.

Logical Relationship of Structural Features

Caption: Interplay of molecular features, intermolecular interactions, and solid-state properties.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural elucidation. The anticipated structural features, including the potential for tautomerism and a rich network of intermolecular interactions, highlight the importance of a detailed solid-state characterization for this and related quinoline derivatives. The experimental determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for the rational design of new therapeutic agents with optimized solid-state properties. It is our hope that this guide will serve as a catalyst for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Crystal structure of ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [helda.helsinki.fi]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Solubility of 6-Ethyl-4-hydroxyquinoline in Different Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 6-Ethyl-4-hydroxyquinoline. Given the novelty of this specific compound and the limited publicly available solubility data, this document focuses on establishing a robust experimental protocol, explaining the underlying scientific principles, and offering insights into the expected solubility behavior based on the characteristics of related quinoline derivatives.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] For quinoline derivatives, a class of heterocyclic compounds with a wide array of pharmacological activities, understanding their solubility is paramount for successful formulation development.[3] this compound, with its potential as a therapeutic agent, requires a thorough characterization of its solubility in various solvents to inform preclinical and clinical development. This guide presents a detailed methodology for determining the thermodynamic and kinetic solubility of this compound, enabling researchers to generate reliable and reproducible data.

Physicochemical Properties and Expected Solubility Behavior

The solubility of quinoline derivatives is significantly influenced by pH.[5][6][7][8] As weak bases, their solubility in aqueous media is expected to increase in acidic conditions due to the formation of more soluble protonated species.[6][7][8] In organic solvents, the solubility will be governed by the polarity of the solvent and its ability to form intermolecular interactions with the solute.

Experimental Determination of Solubility: A Step-by-Step Guide

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[9][10][11] This section provides a detailed protocol for this method, coupled with UV-Vis spectroscopy for concentration analysis.

Materials and Reagents

-

This compound (as a pure, solid powder)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. improvedpharma.com [improvedpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Physical Characteristics of 6-Ethyl-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Ethyl-4-hydroxyquinoline is a quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. Understanding the fundamental physical and chemical characteristics of substituted quinolines like this compound is paramount for its potential application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for its characterization, and offers insights into its molecular structure and potential biological relevance.

Molecular Structure and Identification

This compound possesses a bicyclic aromatic structure with an ethyl substituent at the 6-position and a hydroxyl group at the 4-position. This substitution pattern influences its electronic properties, solubility, and potential for intermolecular interactions, which are critical determinants of its behavior in both chemical reactions and biological systems.

Chemical Structure:

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 6-ethylquinolin-4-ol |

| CAS Number | 303121-13-3[1] |

| Molecular Formula | C₁₁H₁₁NO[1] |

| Molecular Weight | 173.21 g/mol [1] |

| InChI | 1S/C11H11NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-7H,2H2,1H3,(H,12,13)[1] |

| SMILES | CCc1ccc2nccc(O)c2c1[1] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological testing.

Table of Physicochemical Data:

| Property | Value | Source |

| Physical Form | Solid[1] | Sigma-Aldrich[1] |

| Melting Point | Data not available | N/A |

| Boiling Point | 300.8 °C at 760 mmHg (Predicted) | Guidechem |

| Flash Point | 129.7 °C (Predicted) | Guidechem |

| Solubility | Data not available | N/A |

Discussion:

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is often achieved through well-established named reactions in organic chemistry, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction. These methods provide a reliable pathway to the quinoline core structure.

Conceptual Synthesis Workflow (Gould-Jacobs Reaction)

The Gould-Jacobs reaction provides a versatile method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives.[2]

Caption: Conceptual workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol: General Procedure for Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester.[3][4] While a specific protocol for this compound is not detailed in the searched literature, a general procedure can be adapted.

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, dissolve 4-ethylaniline in a suitable solvent (e.g., ethanol or methanol).

-

Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate.

-

The mixture is typically stirred at room temperature or gently heated under reflux for several hours to form the enamine intermediate.

-

The solvent is removed under reduced pressure to yield the crude enamine.

Step 2: Thermal Cyclization

-

The crude enamine is added to a high-boiling point, inert solvent, such as mineral oil or Dowtherm A.[5]

-

The mixture is heated to a high temperature (typically 240-260 °C) with vigorous stirring.

-

The reaction is monitored for the completion of the cyclization, which results in the formation of the 4-hydroxyquinoline ring system.

-

Upon cooling, the product often precipitates from the reaction mixture.

Step 3: Purification

-

The precipitated solid is collected by filtration and washed with a non-polar solvent (e.g., petroleum ether) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental NMR data for this compound is not available in the provided search results, predicted chemical shifts can be inferred based on the analysis of similar quinoline derivatives.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Several signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the quinoline ring system. The substitution pattern will influence the multiplicity and coupling constants of these signals.

-

Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl group, likely in the upfield region of the spectrum.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent and concentration.

-

Vinyl Proton: A singlet for the proton at the 3-position of the quinoline ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbon atoms of the quinoline ring.

-

Carbonyl-like Carbon: A signal for the C4 carbon bearing the hydroxyl group, which will be significantly downfield due to the influence of the oxygen and nitrogen atoms.

-

Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2975-2850 | Aliphatic C-H | Stretching |

| ~1650 | C=O (keto tautomer) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1200 | C-O | Stretching |

Interpretation: The IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching bands would confirm the core structure and the ethyl substituent. The quinoline ring itself will give rise to a series of characteristic bands in the fingerprint region. The potential for keto-enol tautomerism in 4-hydroxyquinolines means that a carbonyl (C=O) stretching band might also be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 173, corresponding to the molecular weight of this compound.

-

Major Fragments: Common fragmentation pathways for ethyl-substituted aromatic compounds involve the loss of the ethyl group (a loss of 29 mass units) or a methyl group from the ethyl substituent (a loss of 15 mass units). The stable quinoline ring would likely remain intact as a major fragment.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Potential Applications in Research and Drug Development

Quinolone derivatives are a well-established class of compounds with diverse pharmacological activities. Substituted 4-hydroxyquinolines, in particular, have been investigated for their potential as:

-

Antimicrobial Agents: The quinolone core is central to the activity of many antibacterial drugs.

-

Anticancer Agents: Certain quinoline derivatives have shown promise as inhibitors of various cancer-related targets.

-

Building Blocks for Complex Molecules: this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

The ethyl group at the 6-position can be further functionalized, offering a handle for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of this compound. While some experimental data remains to be publicly documented, the information presented here, based on established chemical principles and data from related compounds, offers a robust starting point for researchers and drug development professionals. The outlined synthetic and analytical methodologies provide a clear path for the preparation and comprehensive characterization of this promising quinoline derivative, paving the way for its further investigation in various scientific disciplines.

References

A Technical Guide to Quantum Chemical Calculations for 6-Ethyl-4-hydroxyquinoline: A DFT-Based Approach for Drug Development Insights

Introduction: The Quinoline Scaffold and the Dawn of In Silico Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 6-Ethyl-4-hydroxyquinoline, the subject of this guide, is a derivative of significant interest, representing a template for further structural modifications in drug design.

The advent of computational chemistry has revolutionized the drug discovery pipeline, enabling the prediction of molecular properties and reactivity, thereby reducing the time and cost associated with traditional trial-and-error laboratory synthesis and screening.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the electronic structure, geometry, and spectroscopic properties of molecules with a high degree of accuracy.[3]

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the chosen computational strategies. We will delve into the theoretical underpinnings of the employed methods, provide a detailed, step-by-step experimental protocol, and illustrate how to interpret the results to gain actionable insights into the molecule's reactivity and potential as a drug candidate. To ensure the scientific rigor of our computational approach, we will first validate our chosen methodology against the experimentally characterized parent molecule, 4-hydroxyquinoline.

Theoretical Framework: The Pillars of Modern Quantum Chemical Calculations

A robust understanding of the theoretical principles underlying the computational methods is paramount for their effective application and the reliable interpretation of the results. This section provides an overview of the key theoretical concepts employed in this guide.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, molecules.[3] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction. The Kohn-Sham equations are the practical implementation of DFT, which replace the interacting many-electron system with a fictitious system of non-interacting electrons moving in an effective potential.

The B3LYP Functional

The exact form of the exchange-correlation functional in DFT is unknown and therefore must be approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. B3LYP has become one of the most widely used functionals in computational chemistry due to its excellent balance of accuracy and computational cost for a wide range of molecular systems.

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set is crucial for the accuracy of the calculation. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a good compromise between accuracy and computational efficiency for medium-sized organic molecules. Let's break down its components:

-

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, while the core orbitals are represented by a single basis function (contracted from six primitive Gaussian functions).

-

++ : The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, and for accurately calculating properties like electron affinity and proton affinity.

-

(d,p) : These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately describing chemical bonding.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interaction of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive and less stable molecule.[4]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule.[5] The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule. By mapping the MEP onto the electron density surface, we can identify regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The color-coding of the MEP map provides an intuitive representation of the electrostatic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs.[2] It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of a molecule. NBO analysis allows for the quantification of bond strengths, hybridization, and charge transfer interactions within the molecule. The second-order perturbation theory analysis within the NBO framework provides information about the stabilizing donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing quantum chemical calculations on this compound. The workflow is designed to be reproducible and is validated against experimental data for the parent compound, 4-hydroxyquinoline.

Software and Hardware Requirements

-

Computational Chemistry Software: This guide assumes the use of the Gaussian 16 suite of programs. However, the general methodology can be adapted to other quantum chemistry packages such as ORCA or GAMESS.

-

Molecular Visualization Software: GaussView 6 or other molecular visualization software (e.g., Avogadro, Chemcraft) is required for building the initial molecular structure and visualizing the results.

-

Hardware: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended for efficient completion of the calculations, especially for larger molecules or more computationally demanding methods.

Computational Workflow Diagram

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Molecular Structure Preparation

-

Launch a molecular modeling program (e.g., GaussView 6).

-

Construct the 3D structure of this compound. Ensure correct atom types, bond orders, and initial stereochemistry.

-

Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure for the quantum chemical calculations.

-

Save the coordinates in a suitable format (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization and Frequency Calculation

The goal of geometry optimization is to find the lowest energy conformation of the molecule. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

Gaussian Input File (.gjf) for Geometry Optimization and Frequency Calculation:

-

%nprocshared=8: Specifies the use of 8 processor cores.

-

%mem=16GB: Allocates 16 gigabytes of memory.

-

%chk=...: Creates a checkpoint file for restarting the calculation or for subsequent analyses.

-

#p B3LYP/6-311++G(d,p) Opt Freq: This is the route section.

-

B3LYP/6-311++G(d,p): Specifies the level of theory (DFT functional and basis set).

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword for frequency calculation.

-

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet state).

Execution: Submit the input file to the quantum chemistry software (e.g., g16 < input.gjf > output.log).

Analysis of the Output:

-

Confirm that the optimization has converged by searching for "Optimization completed" in the output file.

-

Verify that the frequency calculation yielded no imaginary frequencies, confirming a true minimum energy structure.

Step 3: Validation of the Computational Method with 4-hydroxyquinoline

To establish the trustworthiness of our chosen computational method, we will perform the same geometry optimization and frequency calculations on the parent molecule, 4-hydroxyquinoline, for which experimental data is available.

| Property | Experimental Value (4-hydroxyquinoline) | Calculated Value (B3LYP/6-311++G(d,p)) |

| Selected Bond Lengths (Å) | C2-C3: 1.364, C4-O: 1.258[4] | To be calculated |

| Selected Bond Angles (°) | N1-C2-C3: 123.5[4] | To be calculated |

| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400, C=O stretch: ~1640[4] | To be calculated |

| UV-Vis λmax (nm) | ~316[6] | To be calculated using TD-DFT |

Note: The calculated values will be populated upon completion of the validation calculations. A good agreement between the experimental and calculated values will provide confidence in the application of this methodology to this compound.

Step 4: Single Point Energy Calculation for NBO and MEP Analysis

While the optimized geometry is used, a separate single point energy calculation is often performed to generate the necessary wavefunction information for NBO and MEP analysis.

Gaussian Input File (.gjf) for Single Point Energy Calculation:

-

Pop=NBO: Requests a Natural Bond Orbital analysis.

To generate the MEP map, the output of this calculation (specifically the checkpoint file) will be used in a visualization program.

Step 5: Analysis of Computational Results

-

HOMO-LUMO Analysis:

-

Open the output file from the geometry optimization.

-

Locate the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Visualize the HOMO and LUMO orbitals to understand their spatial distribution and identify regions of electron density involved in potential chemical reactions.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Use a visualization program (e.g., GaussView).

-

Open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) from the single point energy calculation.

-

Generate the electron density surface.

-

Map the electrostatic potential onto this surface.

-

Analyze the color-coded map to identify electron-rich (red/yellow) and electron-poor (blue/green) regions.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Open the output file from the single point energy calculation with the Pop=NBO keyword.

-

Examine the NBO analysis section to find:

-

Natural atomic charges.

-

Natural electron configuration of each atom.

-

The composition and hybridization of the NBOs (bonds and lone pairs).

-

The second-order perturbation theory analysis, which quantifies the stabilization energies of donor-acceptor interactions.

-

-

Expected Results and Discussion for this compound

Based on the computational protocol outlined above, we anticipate obtaining the following key data for this compound, which will be presented in a structured tabular format for clarity.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

| Parameter | Calculated Value |

| Total Energy (Hartree) | To be calculated |

| Dipole Moment (Debye) | To be calculated |

| E_HOMO (eV) | To be calculated |

| E_LUMO (eV) | To be calculated |

| HOMO-LUMO Gap (eV) | To be calculated |

The calculated total energy provides a measure of the molecule's stability. The dipole moment indicates the overall polarity of the molecule, which is crucial for understanding its solubility and interactions with polar biological targets. The HOMO and LUMO energies, and particularly the HOMO-LUMO gap, will provide a quantitative measure of the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity.

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., LP(1) N | e.g., π(C-C) | To be calculated |

| e.g., π(C=C) | e.g., π(C=O) | To be calculated |

E(2) represents the stabilization energy of the donor-acceptor interaction.

The NBO analysis will reveal the key intramolecular charge transfer interactions that contribute to the stability of the molecule. For instance, we would expect to see significant delocalization of the lone pair electrons on the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic system. These hyperconjugative interactions play a vital role in determining the molecule's electronic properties and reactivity.

Visualization of Key Molecular Properties

HOMO and LUMO Orbitals: The visualization of the HOMO and LUMO will likely show that the HOMO is primarily localized on the electron-rich regions of the quinoline ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic system, particularly on the carbon atoms of the pyridinone ring, suggesting these are the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map: The MEP map will provide a visual confirmation of the electronic distribution. We anticipate a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the carbonyl group (in the keto tautomer), indicating these as sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) are expected around the hydrogen atoms, particularly the one attached to the nitrogen in the quinolone form.

Logical Relationships of Computational Analyses

Caption: Interrelationship of computational analyses and their application in drug design.

Conclusion: From Computational Data to Drug Discovery Insights

This technical guide has provided a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain reliable insights into the molecule's electronic structure, stability, and reactivity. The validation of our computational methodology against experimental data for the parent compound, 4-hydroxyquinoline, ensures the trustworthiness of the predictions for the target molecule.